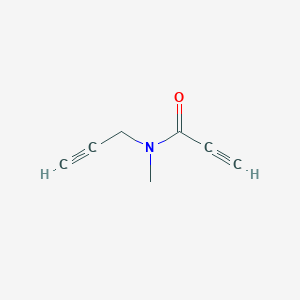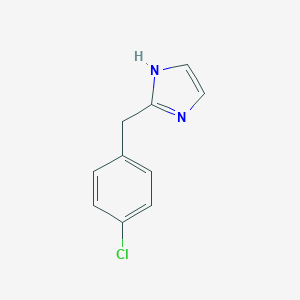![molecular formula C7H7NO B067943 2,3-Dihidro-furo[3,2-c]piridina CAS No. 193605-29-7](/img/structure/B67943.png)
2,3-Dihidro-furo[3,2-c]piridina
Descripción general
Descripción
2,3-Dihydrofuro[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and furan ring system.
Aplicaciones Científicas De Investigación
2,3-Dihydrofuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has shown promise in the treatment of diseases such as Alzheimer’s and as a ligand for melatonin receptors.
Industry: Its unique structure makes it useful in catalysis and other industrial processes.
Mecanismo De Acción
Target of Action
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have been found to target interleukin-1 receptor-associated kinase 4 (irak4), a key regulator in the innate immune response .
Mode of Action
It’s known that the compound is formed through a reaction involving an excess of sodium borohydride, resulting in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro . This process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Biochemical Pathways
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have been found to control downstream nf-κb and mapk signals in the innate immune response .
Pharmacokinetics
Similar compounds such as functionalized 2,3-dihydrofuro[3,2-c]coumarins have been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable ADME profile for these compounds, which may be similar for 2,3-Dihydrofuro[3,2-c]pyridine.
Result of Action
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have shown promise for the treatment of inflammatory and autoimmune diseases .
Action Environment
The synthesis of similar compounds has been described as an eco-friendly and efficient one-pot green multicomponent approach , suggesting that environmental factors may play a role in the synthesis and action of these compounds.
Análisis Bioquímico
Biochemical Properties
2,3-Dihydrofuro[3,2-c]pyridine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit strong binding affinities with the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that 2,3-Dihydrofuro[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in disrupting key cellular signaling pathways .
Cellular Effects
In terms of cellular effects, 2,3-Dihydrofuro[3,2-c]pyridine has been found to exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 and MDA-MB-231 . It influences cell function by disrupting key cellular signaling pathways, impacting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydrofuro[3,2-c]pyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its strong binding affinities with certain proteins suggest that it exerts its effects at the molecular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine can be achieved through various methods. One notable approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles, accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods: Industrial production methods for 2,3-Dihydrofuro[3,2-c]pyridine are not extensively documented. the development of scalable and efficient synthetic routes remains a key focus for researchers aiming to produce this compound in larger quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydrofuro[3,2-c]pyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
2,3-Dihydrofuro[2,3-b]pyridine: This compound features a similar fused ring system but differs in the position of the furan ring.
2,3-Dihydrofuro[3,2-c]coumarin: Another related compound with a fused furan and coumarin ring system, known for its diverse biological activities.
Uniqueness: Its ability to act as a nicotinic receptor agonist and ligand for melatonin receptors highlights its unique pharmacological properties .
Propiedades
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOVDQSGJDUASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193605-29-7 | |
| Record name | 2,3-Dihydrofuro[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193605-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,3H-furo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 2,3-dihydrofuro[3,2-c]pyridine derivatives?
A1: Several synthetic strategies have been developed. Two novel routes utilize [5C + 1N] annulations with ammonium acetate as the nitrogen source []. The first employs 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes, initiating a ring-enlargement of the cyclopropyl ketone alongside the annulation []. The second route utilizes 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans, proceeding through a sequential aza-addition, aza-nucleophilic addition/elimination, and dehydration [].
Q2: Can you provide an example of how substituents on the 2,3-dihydrofuro[3,2-c]pyridine scaffold influence its reactivity?
A2: The presence of specific substituents can significantly impact the reactivity of 2,3-dihydrofuro[3,2-c]pyridine. For instance, while the propargylic compound (4-prop-2-ynyloxy-3-iodopicolinic acid derivative) resists cyclization under tri-n-butyltin hydride/AIBN free radical conditions, the corresponding allylic compounds successfully cyclize to yield various 2,3-dihydrofuro[3,2-c]pyridine-4-carboxylic acid derivatives []. This difference highlights the influence of the substituent's nature on the compound's reactivity towards cyclization reactions.
Q3: How do the electrophilic substitution properties of furo[3,2-c]pyridine compare to other heterocyclic systems?
A3: Furo[3,2-c]pyridine exhibits distinct reactivity in electrophilic substitution reactions []. Nitration selectively produces 2-nitrofuro[3,2-c]pyridine, highlighting the influence of both the furan and pyridine rings on directing electrophilic attack []. In contrast, bromination and chlorination result in the formation of 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine and 2,3-dichloro-2,3-dihydrofuro[3,2-c]pyridine, respectively, suggesting a preference for addition reactions over electrophilic substitution at those positions []. This contrasting reactivity provides insights into the unique electronic properties of furo[3,2-c]pyridine compared to other heterocyclic systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
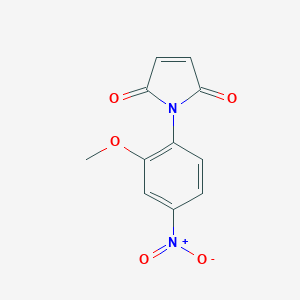
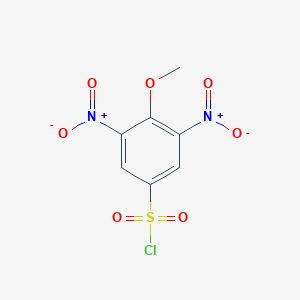
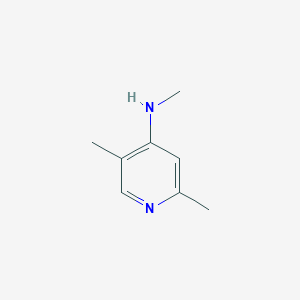
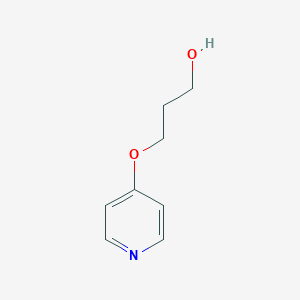
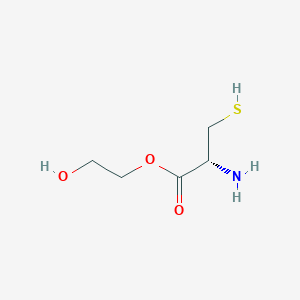

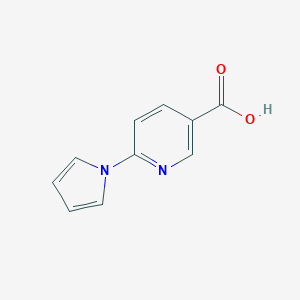
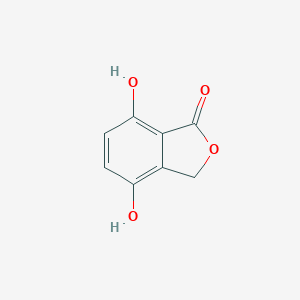
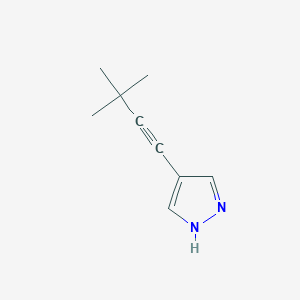
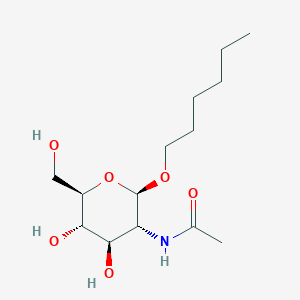
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)
